Thiocolchicoside-d3
CAS No.:
Cat. No.: VC0208424
Molecular Formula: C₂₇H₃₀D₃NO₁₀S
Molecular Weight: 566.64
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₃₀D₃NO₁₀S |
|---|---|
| Molecular Weight | 566.64 |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Thiocolchicoside-d3 retains the core structure of thiocolchicoside but includes deuterium atoms at specific positions. The incorporation of deuterium, a stable isotope of hydrogen, creates stronger bonds at key metabolically vulnerable positions, potentially altering the compound's pharmacokinetic profile while maintaining its pharmacodynamic properties.
Physical and Chemical Characteristics
The molecular weight of thiocolchicoside-d3 is approximately 453.57 g/mol, which reflects the slightly increased mass due to the incorporation of three deuterium atoms compared to the parent compound. The presence of deuterium in the structure can be confirmed and quantified through specialized analytical techniques including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Table 1: Comparative Physical and Chemical Properties
| Property | Thiocolchicoside-d3 | Non-deuterated Thiocolchicoside |
|---|---|---|
| Molecular Weight | ~453.57 g/mol | ~450.54 g/mol |
| Bond Strength | Enhanced C-D bonds | Standard C-H bonds |
| pH Stability | Stable at neutral pH, potential degradation at extreme pH | More vulnerable to pH-induced degradation |
| Metabolic Stability | Potentially enhanced | Standard |
| Spectroscopic Features | Distinct NMR signals from deuterium | Standard proton NMR profile |
Chemical Reactivity Profile
Thiocolchicoside-d3 can participate in various chemical reactions typical of tricyclic compounds, including oxidation, reduction, and substitution reactions. The deuterium atoms, while chemically similar to hydrogen, exhibit reduced reaction rates in certain chemical transformations due to the kinetic isotope effect. This property contributes to the compound's potential enhanced stability under various conditions compared to the non-deuterated parent molecule.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of thiocolchicoside-d3 typically requires careful control of reaction conditions, including temperature and pressure, to ensure high yields and purity. The deuteration process must be selective to incorporate deuterium atoms at the desired positions without disrupting the core pharmacophore of the molecule.
Analytical Methods for Characterization
Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and isotopic labeling of the synthesized compound. NMR spectroscopy provides definitive evidence of deuterium incorporation through characteristic signal patterns, while mass spectrometry confirms the molecular weight and isotopic distribution.
Stability Assessment
The stability of thiocolchicoside-d3 under different pH conditions has been assessed through forced degradation studies. Research indicates that the compound remains relatively stable under neutral conditions but may undergo degradation under extreme acidic or alkaline environments. This stability profile is important for determining appropriate storage conditions and formulation strategies.
Pharmacological Properties
Pharmacokinetic Considerations
Deuteration typically influences pharmacokinetic parameters by altering metabolic stability. In the case of thiocolchicoside-d3, this modification may address some of the pharmacokinetic limitations observed with the parent compound. For context, thiocolchicoside itself exhibits poor oral bioavailability (~25%) and undergoes rapid metabolism, with no detectable parent compound found in plasma, urine, or feces after oral administration .
Table 2: Anticipated Pharmacokinetic Differences
| Parameter | Expected Effect of Deuteration | Parent Compound Characteristics |
|---|---|---|
| Metabolic Stability | Increased due to stronger C-D bonds | Rapidly metabolized to aglycone derivatives |
| Half-life | Potentially extended | Apparent terminal half-life of 1.5 h (IM administration) |
| Bioavailability | Potentially improved | ~25% (oral administration) |
| Metabolite Formation | Potentially altered rate of formation | Primary metabolites: 3-O-glucuronidated aglycone (M1) and aglycone derivative (M2) |
| Distribution | Similar to parent compound | Active metabolites account for >75% of circulating radioactivity within 1 hour |
Metabolic Pathways
Understanding the metabolic fate of thiocolchicoside-d3 requires consideration of the parent compound's metabolism. After oral administration of thiocolchicoside, the major circulating metabolites include the aglycone derivative obtained after de-glycosylation (M2) and the 3-O-glucuronidated aglycone (M1). Within one hour after oral administration, these metabolites account for more than 75% of the circulating total radioactivity .
The strategic placement of deuterium atoms in thiocolchicoside-d3 may potentially reduce the rate of formation of certain metabolites, particularly those that result from the cleavage of carbon-hydrogen bonds that have been replaced with carbon-deuterium bonds.
Research Applications and Clinical Relevance
Current Research Applications
Thiocolchicoside-d3 serves primarily as an analytical standard and research tool in pharmacokinetic and metabolic studies. Its deuterated structure provides a valuable means for tracking the metabolic fate of thiocolchicoside and its derivatives in biological systems. Additionally, it serves as a reference standard for analytical methods development and validation.
Clinical Context from Parent Compound
Table 3: Clinical Research Findings from Parent Compound Studies
The research indicated that while thiocolchicoside significantly reduced patient-reported low back pain compared to controls, the clinical impact was considered very small, as the pooled effect estimates were below the minimally important difference of 1 point on a scale from 0 to 10 .
Stability and Degradation Characteristics
Stability Profile
Deuterium incorporation typically enhances the stability of pharmaceutical compounds by strengthening chemical bonds at metabolically vulnerable positions. This is particularly relevant for compounds like thiocolchicoside that undergo extensive metabolism. Stability studies of thiocolchicoside-d3 suggest improved stability under neutral conditions compared to the parent compound, though degradation may still occur under extreme pH conditions.
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